

physical and chemical properties of 4-Fluorocinnamic acid

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Compound of Interest		
Compound Name:	4-Fluorocinnamic acid	
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An In-depth Technical Guide to **4-Fluorocinnamic Acid**: Core Physical and Chemical Properties

Introduction

4-Fluorocinnamic acid (4-FCA) is an aromatic organic compound and a halogenated derivative of cinnamic acid.[1] Its chemical structure features a fluorine atom at the paraposition of the phenyl ring, a substitution that imparts unique electronic properties and enhances metabolic stability in its derivatives.[2][3] This makes it a valuable building block and key intermediate in various fields, particularly in the development of pharmaceuticals, advanced materials, and agrochemicals.[2][4] This guide provides a comprehensive overview of the core physical and chemical properties of **4-Fluorocinnamic acid**, detailed experimental protocols for its synthesis, and a summary of its applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

4-Fluorocinnamic acid typically appears as a white to off-white or light yellow crystalline powder.[1][5][6] It is stable under normal room temperature conditions.[5] The compound is slightly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, ether, chloroform, and dimethyl sulfoxide (DMSO).[1][5]

Quantitative Physicochemical Data



The following tables summarize the key quantitative properties of **4-Fluorocinnamic acid**.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ FO ₂	[2][4][7]
Molecular Weight	166.15 g/mol	[2][4][7]
Appearance	White to off-white crystalline solid/powder	[1][2][4]
Melting Point	190 - 211 °C (range from various sources)	[2][4][5][6]
Boiling Point	~281.6 - 302.6 °C at 760 mmHg	[4][5][6]
Density	~1.22 - 1.311 g/cm³	[4][5][6]
Flash Point	124.1 - 136.8 °C	[4][5]
рКа	3.99 - 4.43	[5][8]
Water Solubility	Slightly soluble / Sparingly soluble	[1][5]
logP (Octanol/Water)	1.92	[4][9]

Table 2: Spectroscopic Data



Spectrum Type	Key Features and Peaks	Reference(s)
¹H NMR	Spectra available, showing characteristic peaks for aromatic, alkene, and carboxylic acid protons.	[4][10][11]
¹³ C NMR	Spectra available, with predictable shifts for carbonyl, alkene, and aromatic carbons.	[4][11][12]
IR Spectroscopy	Data available from sources like NIST and Sigma-Aldrich.	[7][13]
Mass Spectrometry	Electron ionization mass spectra are available for analysis.	[4][7][13]

Chemical Reactivity

- **4-Fluorocinnamic acid** possesses three primary reactive sites: the carboxylic acid group, the carbon-carbon double bond, and the fluorinated benzene ring.
- Carboxylic Acid Group: It can undergo typical reactions of carboxylic acids, such as esterification and neutralization with bases to form carboxylates.[5]
- Alkene Double Bond: The carbon-carbon double bond is susceptible to addition reactions, including halogenation and hydrogenation.[5]
- Aromatic Ring: The fluorine atom on the benzene ring influences the electron density,
 affecting the reactivity and positional selectivity in electrophilic substitution reactions.[5]

Experimental Protocols

The synthesis of **4-Fluorocinnamic acid** is commonly achieved through condensation reactions. The most cited laboratory and industrial methods are the Knoevenagel condensation and the Perkin reaction.[1][4]



Knoevenagel Condensation

This method involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a mild base.

- Reactants: 4-fluorobenzaldehyde, malonic acid.[1]
- Catalyst/Base: A mild base such as pyridine or piperidine is typically used, often with a catalytic amount of acetic acid.[1]
- Procedure:
 - Combine 4-fluorobenzaldehyde and malonic acid in a suitable reaction vessel.
 - Add the basic catalyst (e.g., pyridine).
 - Heat the mixture under reflux conditions.
 - Monitor the reaction progress using a suitable technique (e.g., Thin-Layer Chromatography).
 - Upon completion, the product is isolated and purified, typically through recrystallization.

Palladium-Catalyzed Synthesis (Heck-type Reaction)

A more modern approach involves a palladium-catalyzed reaction between an aryl halide and acrylic acid.

- Reactants: p-Fluoroiodobenzene (or another suitable aryl halide) and acrylic acid.[6]
- Catalyst: A palladium(II)-imidazole complex (1.0 mol%).[6]
- Base/Solvent: Lithium tert-butoxide (LiOtBu) or potassium tert-butoxide (KOtBu) in water.[6]
- Procedure:
 - Under a nitrogen atmosphere, add the base (e.g., LiOtBu, 3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol) to a Schlenk reaction tube. Stir for 10 minutes at room temperature.



- Add the aryl halide (p-fluoroiodobenzene, 1.0 mmol) and the palladium catalyst (1.0 mol%).
- Stir the reaction mixture at 100 °C for 12 hours.[6]
- After cooling to room temperature, acidify the mixture to a pH of 1 with 4 M hydrochloric acid.[6]
- Extract the product with ethyl acetate.[6]
- Wash the organic layer with saturated brine and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting residue using flash chromatography on a silica gel column to obtain pure **4-Fluorocinnamic acid**.[6]

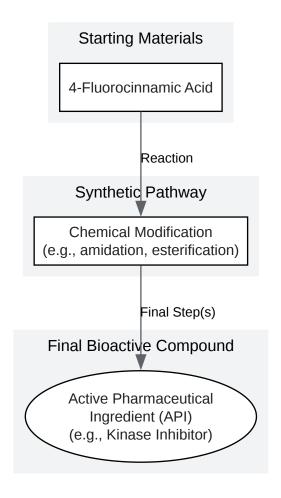
Applications and Signaling Pathways

4-Fluorocinnamic acid is a critical intermediate in synthesizing more complex, biologically active molecules. The introduction of the fluorine atom can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[14]

Synthesis of Bioactive Molecules

4-FCA is a precursor for pharmaceuticals, including anti-inflammatory agents, tyrosine kinase inhibitors, and anticancer drugs.[2][4] For example, the related compound trans-3,4-Difluorocinnamic acid is a precursor for synthesizing Psammaplin A derivatives, which act as radiosensitizers in human lung cancer cells.[14][15]





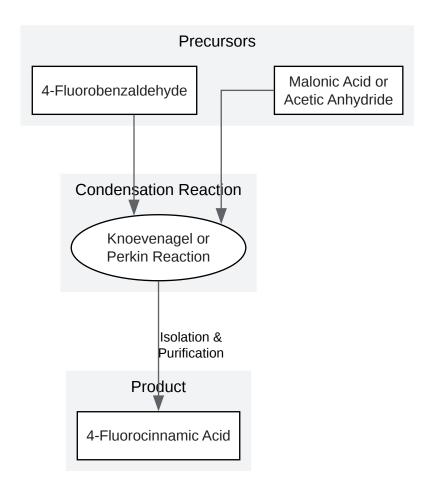
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Caption: Workflow of **4-Fluorocinnamic acid** as a precursor in drug synthesis.

General Synthesis Workflow

The common synthetic routes to produce **4-Fluorocinnamic acid** can be visualized as a general workflow starting from readily available chemical precursors.





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Caption: General synthesis workflow for 4-Fluorocinnamic acid.

Conclusion

4-Fluorocinnamic acid is a compound with well-defined physical and chemical properties that make it highly valuable in organic synthesis. Its utility as a precursor for high-value molecules, especially in the pharmaceutical industry, is well-established. The methodologies for its synthesis are robust, allowing for its reliable production for research and commercial purposes. This guide provides the foundational technical information required by professionals in chemistry and drug development to effectively utilize **4-Fluorocinnamic acid** in their work.

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